molecular formula C16H24O4 B12537466 1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester CAS No. 143063-26-7

1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester

Cat. No.: B12537466
CAS No.: 143063-26-7
M. Wt: 280.36 g/mol
InChI Key: WCAIUNVYUWAEFS-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester is a complex organic compound with a unique spiro structure This compound is characterized by its spirocyclic framework, which consists of a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with dienes, followed by further functionalization to introduce the ester group . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cycloaddition and subsequent transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites, influencing biological processes. The presence of functional groups such as the oxo and ester groups can facilitate interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

143063-26-7

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

ethyl 4-(3-methylidene-2-oxo-1-oxaspiro[4.5]decan-4-yl)butanoate

InChI

InChI=1S/C16H24O4/c1-3-19-14(17)9-7-8-13-12(2)15(18)20-16(13)10-5-4-6-11-16/h13H,2-11H2,1H3

InChI Key

WCAIUNVYUWAEFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1C(=C)C(=O)OC12CCCCC2

Origin of Product

United States

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